molecular formula C14H13BrO3S B2734582 3,5-Dimethylphenyl 4-bromobenzenesulfonate CAS No. 433706-05-9

3,5-Dimethylphenyl 4-bromobenzenesulfonate

Cat. No.: B2734582
CAS No.: 433706-05-9
M. Wt: 341.22
InChI Key: GSELEUUNVIWOOF-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl 4-bromobenzenesulfonate is an organic compound with the molecular formula C14H13BrO3S and a molecular weight of 341.22 g/mol . This compound is characterized by the presence of a bromobenzenesulfonate group attached to a 3,5-dimethylphenyl ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylphenyl 4-bromobenzenesulfonate typically involves the reaction of 3,5-dimethylphenol with 4-bromobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenyl 4-bromobenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl sulfonates.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of sulfonamides.

Scientific Research Applications

3,5-Dimethylphenyl 4-bromobenzenesulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenyl 4-bromobenzenesulfonate involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the sulfonate group, which makes the bromine atom more susceptible to nucleophilic attack. Additionally, the compound can participate in oxidation and reduction reactions, leading to the formation of various products .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethylphenyl 4-chlorobenzenesulfonate
  • 3,5-Dimethylphenyl 4-fluorobenzenesulfonate
  • 3,5-Dimethylphenyl 4-iodobenzenesulfonate

Uniqueness

3,5-Dimethylphenyl 4-bromobenzenesulfonate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic chemistry .

Properties

IUPAC Name

(3,5-dimethylphenyl) 4-bromobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO3S/c1-10-7-11(2)9-13(8-10)18-19(16,17)14-5-3-12(15)4-6-14/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSELEUUNVIWOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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